1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with pyrrolidine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione
- (4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-ethylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione
Uniqueness
Compared to similar compounds, 1-allyl-4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits unique reactivity and stability due to the presence of the propan-2-yl group
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23NO3/c1-4-14-24-20(17-12-10-16(11-13-17)15(2)3)19(22(26)23(24)27)21(25)18-8-6-5-7-9-18/h4-13,15,20,25H,1,14H2,2-3H3/b21-19- |
InChI Key |
CEIVPTXSKWMZCV-VZCXRCSSSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC=C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Origin of Product |
United States |
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